molecular formula C11H15NO B1619298 N-(2-Phenylpropyl)acetamide CAS No. 22596-62-9

N-(2-Phenylpropyl)acetamide

Cat. No. B1619298
CAS RN: 22596-62-9
M. Wt: 177.24 g/mol
InChI Key: WWJUKSNNMDGRHO-UHFFFAOYSA-N
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Description

“N-(2-Phenylpropyl)acetamide” is a chemical compound with the molecular formula C10H13NO . It is also known as Acetamide, N-(2-phenylethyl)- .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .


Molecular Structure Analysis

The molecular structure of “N-(2-Phenylpropyl)acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12) .


Chemical Reactions Analysis

Amides, such as “N-(2-Phenylpropyl)acetamide”, can be synthesized from carboxylic acids, acyl halides, and acid anhydrides. They can also be hydrolyzed under acidic or basic conditions and can be reduced to amines .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2-Phenylpropyl)acetamide derivatives have been synthesized and studied for their dynamic NMR properties. An efficient method was used for the preparation of such compounds, exhibiting interesting properties for the methylene protons adjacent to the azomethine group (Samimi et al., 2010).

Application in Drug Synthesis

  • N-(2-Hydroxyphenyl)acetamide, a derivative of N-(2-Phenylpropyl)acetamide, is an important intermediate in the natural synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation using different acyl donors, contributing to a kinetically controlled synthesis (Magadum & Yadav, 2018).

Biological Evaluation and Pharmacological Potential

  • Several N-(2-Phenylpropyl)acetamide derivatives have been designed and evaluated for their potential anticancer activities. Specifically, some compounds have shown significant activity against various cancer cell lines, suggesting a potential role in cancer treatment (Khade et al., 2019).
  • N-(2-Hydroxy phenyl) acetamide, another derivative, demonstrated anti-arthritic and anti-inflammatory properties in animal models. It showed significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-arthritic agent (Jawed et al., 2010).

Photocatalytic Applications

  • N-(2-Phenylpropyl)acetamide derivatives have also been explored in photocatalytic applications, particularly in the degradation of contaminants like acetaminophen in water treatment processes. Studies highlight the efficiency of certain catalysts in such applications (Tao et al., 2015).

Miscellaneous Applications

  • The compound has also been studied for its synthesis and structure in various forms, demonstrating potential in a range of chemical applications. For example, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its anticancer properties (Sharma et al., 2018).

Safety And Hazards

When handling “N-(2-Phenylpropyl)acetamide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Future research could focus on the synthesis and structural elucidation of transition metal complexes containing amide moiety . Additionally, the design of new derivatives of phenoxy acetamide and its derivatives could be explored, as they have proven to be successful agents in terms of safety and efficacy .

properties

IUPAC Name

N-(2-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(8-12-10(2)13)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJUKSNNMDGRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313548
Record name N-(2-Phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenylpropyl)acetamide

CAS RN

22596-62-9
Record name NSC272274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Manolov, S Nikolova, I Ivanov - Molecules, 2013 - mdpi.com
We report herein an application of an α-amidoalkylation reaction, as an alternative efficient synthesis of 4-aryl- and 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives. The amides …
Number of citations: 14 0-www-mdpi-com.brum.beds.ac.uk
HA Reichard, HH Schiffer, H Monenschein… - Journal of Medicinal …, 2021 - ACS Publications
The orphan G-protein-coupled receptor GPR139 is highly expressed in the habenula, a small brain nucleus that has been linked to depression, schizophrenia (SCZ), and substance-…
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk

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